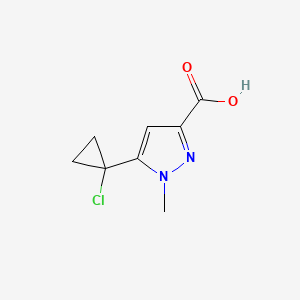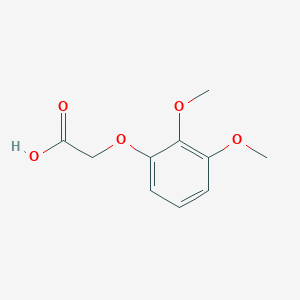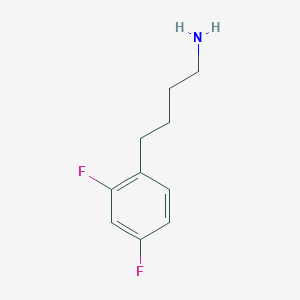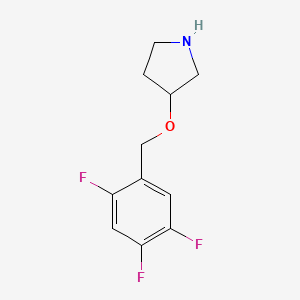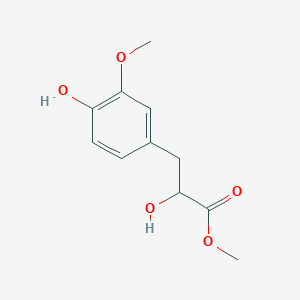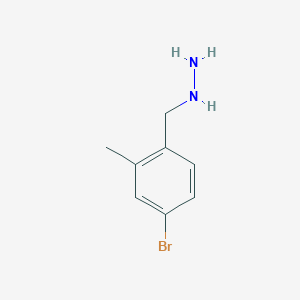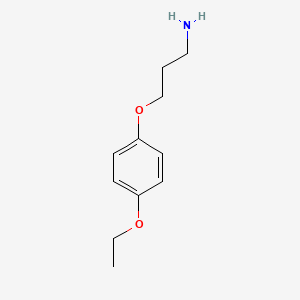
3-(4-Ethoxyphenoxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol It is characterized by the presence of an ethoxy group attached to a phenoxy ring, which is further connected to a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenoxy)propan-1-amine typically involves the reaction of 4-ethoxyphenol with epichlorohydrin to form 3-(4-ethoxyphenoxy)propan-1-ol, which is then converted to the amine via reductive amination . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium tetrahydroborate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro or nitrile group.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(4-nitrophenoxy)propan-1-amine, while reduction can produce 3-(4-ethoxyphenoxy)propan-2-amine.
科学的研究の応用
3-(4-Ethoxyphenoxy)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Ethoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The ethoxy and phenoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenoxy)propan-1-amine
- 3-(4-Trifluoromethylphenoxy)propan-1-amine
- 3-(4-Chlorophenoxy)propan-1-amine
Uniqueness
3-(4-Ethoxyphenoxy)propan-1-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
3-(4-ethoxyphenoxy)propan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-2-13-10-4-6-11(7-5-10)14-9-3-8-12/h4-7H,2-3,8-9,12H2,1H3 |
InChIキー |
DQKIOCKZCRLPCX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)OCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


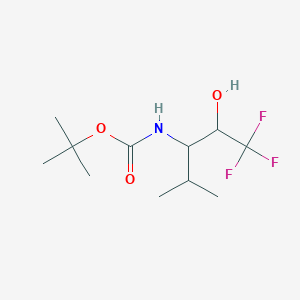
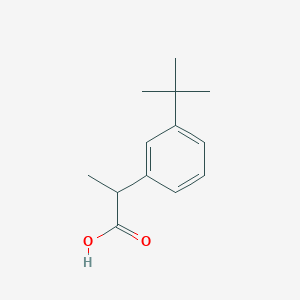
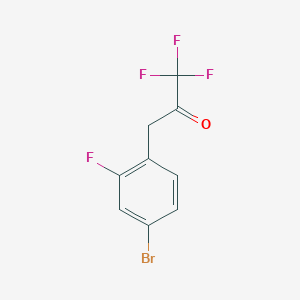
![rac-2-[(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-3-yl]aceticacid](/img/structure/B13591772.png)
